molecular formula C5H10F3NO2 B15277692 1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No.: B15277692
M. Wt: 173.13 g/mol
InChI Key: YLWTVUCNDIHUKB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a distinct odor and is soluble in water and various organic solvents. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia, followed by subsequent reactions to introduce the trifluoromethyl group and the hydroxyethylamine moiety . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Safety measures are also crucial due to the handling of reactive intermediates and the need to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the hydroxyethylamine moiety can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol stands out due to its combination of a trifluoromethyl group and a hydroxyethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.

Properties

Molecular Formula

C5H10F3NO2

Molecular Weight

173.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-hydroxyethylamino)propan-2-ol

InChI

InChI=1S/C5H10F3NO2/c6-5(7,8)4(11)3-9-1-2-10/h4,9-11H,1-3H2

InChI Key

YLWTVUCNDIHUKB-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCC(C(F)(F)F)O

Origin of Product

United States

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